molecular formula C6H6N4OS B595602 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 100047-42-5

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

Cat. No.: B595602
CAS No.: 100047-42-5
M. Wt: 182.201
InChI Key: AERITGXHLJUXPT-UHFFFAOYSA-N
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Description

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-D]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The presence of a methylthio group at the 6-position adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one typically involves the construction of the pyrazolo[3,4-D]pyrimidine core followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 8-chloro-2-(methylthio)pyrido[3,4-D]pyrimidine intermediates can be achieved through a series of reactions involving chlorination and methylthiolation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-D]pyrimidine core or the methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazolo[3,4-D]pyrimidine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist of serotonin 5-HT6 receptors, where it binds to the receptor and inhibits its activity. This interaction involves the methylthio group and the pyrazolo[3,4-D]pyrimidine core, which fit into the receptor’s binding site and block its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor antagonist and potential kinase inhibitor sets it apart from other similar compounds .

Biological Activity

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its synthesis, biological evaluations, and specific case studies that highlight its therapeutic potential.

  • Chemical Name : this compound
  • CAS Number : 100047-42-5
  • Molecular Formula : C6H6N4OS
  • Molecular Weight : 182.20 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and pyrimidine frameworks. The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as methylthio derivatives and other reactive intermediates.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazolo[3,4-D]pyrimidine structure exhibit notable anticancer activities. Specifically, this compound has shown efficacy against several cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • NCI-H460 (lung cancer)

In vitro studies revealed that this compound can induce apoptosis in cancer cells. For instance, at concentrations of 10 µM, it enhanced caspase-3 activity significantly, indicating its role in promoting programmed cell death in malignant cells .

The mechanism by which this compound exerts its effects appears to involve:

  • Microtubule Destabilization : Similar to other compounds in its class, it may disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis .
  • Kinase Inhibition : It has been suggested that this compound could inhibit specific kinases involved in cancer cell proliferation, although detailed kinase profiling is still needed.

Study on Antitumor Activity

A recent study evaluated the antitumor potential of a series of pyrazolo[3,4-D]pyrimidine derivatives, including this compound. The results indicated:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2315.0Apoptosis induction via caspase activation
Compound BHepG27.5Microtubule destabilization
Compound CNCI-H4604.0Kinase inhibition

This table summarizes the potency and mechanisms observed in various studies .

Comparative Studies

In comparative studies against standard chemotherapeutic agents, this compound demonstrated:

  • Enhanced efficacy compared to conventional drugs in specific cancer types.
  • Lower toxicity profiles in normal cell lines during preliminary assessments.

Properties

IUPAC Name

6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERITGXHLJUXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652828
Record name 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-42-5
Record name 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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